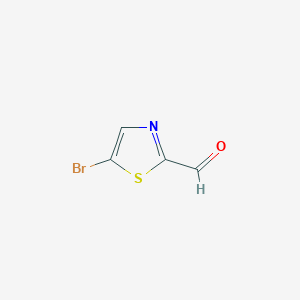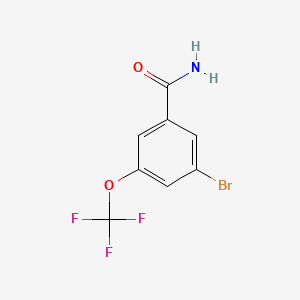
3-Bromo-5-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(trifluoromethoxy)benzamide is a white crystalline powder with the molecular formula C8H5BrF3NO2 and a molecular weight of 284.03 g/mol. This compound is a derivative of 3,5-dibromo-4-(trifluoromethoxy)benzoic acid and is widely used in various research projects due to its unique properties. It has a melting point of 144-146°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(trifluoromethoxy)benzamide typically involves the bromination of 5-(trifluoromethoxy)benzoic acid followed by amidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-5-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Products: Various substituted benzamides.
Oxidation Products: Corresponding benzoic acids.
Reduction Products: Corresponding anilines.
Aplicaciones Científicas De Investigación
3-Bromo-5-(trifluoromethoxy)benzamide is utilized in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound in drug discovery for its unique pharmacophore.
Industry: In the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets. The bromine atom can participate in halogen bonding, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to desired biological effects .
Comparación Con Compuestos Similares
- 3-Bromo-5-(trifluoromethyl)benzamide
- 3-Bromo-5-(trifluoromethoxy)benzoic acid
- 3,5-Dibromo-4-(trifluoromethoxy)benzoic acid
Comparison: 3-Bromo-5-(trifluoromethoxy)benzamide is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct chemical and biological properties. Compared to 3-Bromo-5-(trifluoromethyl)benzamide, the trifluoromethoxy group provides increased electron-withdrawing effects, enhancing its reactivity and binding affinity. The presence of the amide group differentiates it from 3-Bromo-5-(trifluoromethoxy)benzoic acid, offering additional hydrogen bonding capabilities .
Propiedades
IUPAC Name |
3-bromo-5-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHJYRPSTBFOOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
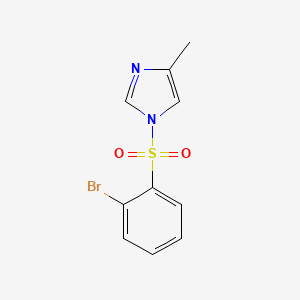
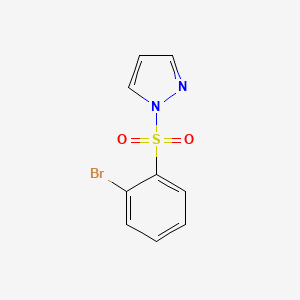
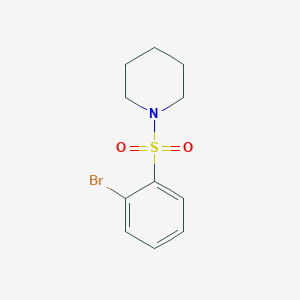
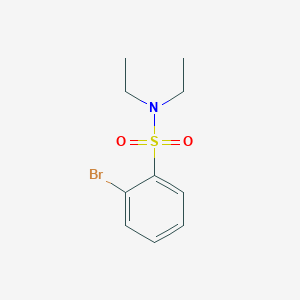

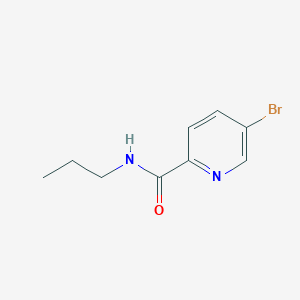
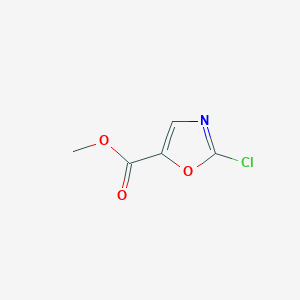
![6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1294182.png)
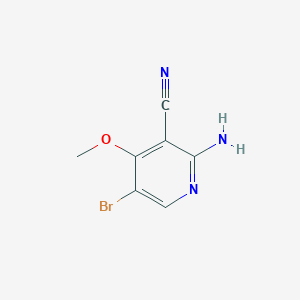
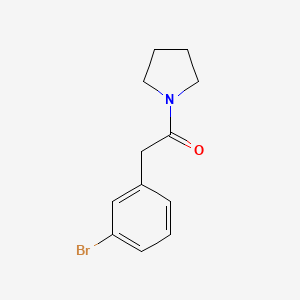
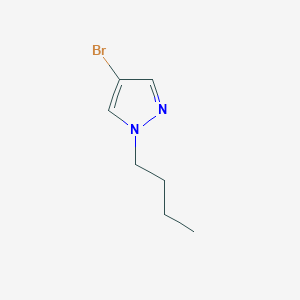

![8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1294189.png)
